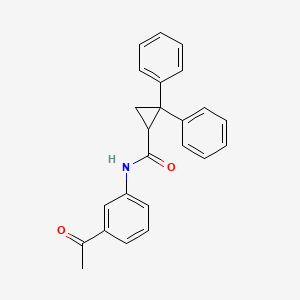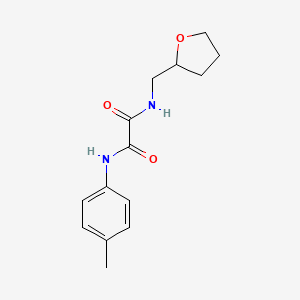![molecular formula C18H25NO3 B5049325 ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate, also known as CX-5461, is a small molecule inhibitor that has been shown to have potential as an anticancer agent. It was first identified as a compound with potential anticancer activity in a screen of a library of compounds in 2009. Since then, it has been the subject of extensive research, and its mechanism of action and potential therapeutic applications have been studied in detail.
Wirkmechanismus
The mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves the selective inhibition of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I, which leads to the inhibition of ribosomal RNA synthesis and the induction of DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its selectivity for cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells. However, one limitation of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its toxicity, which can limit its use in clinical settings. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. One area of research is the development of more selective and less toxic analogs of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects, which can help to guide the development of more effective and safer anticancer agents.
Synthesemethoden
The synthesis of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexyl-3-oxobutanoate, which is then reacted with 3-methylphenylhydrazine to form ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is overexpressed in many types of cancer cells. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-9-5-4-6-10-14)17(20)19-15-11-7-8-13(2)12-15/h7-8,11-12,14,16H,3-6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOQIQXPLGGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)

![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)
![N-(3-chlorophenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B5049285.png)

![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)
![methyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B5049302.png)
![(3S*,4S*)-3-hydroxy-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5049310.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5049316.png)

![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049324.png)
